Linvanil is categorized as a long-chain N-vanillyl-acylamide. Specifically, it is an analog of capsaicin, which is the active component in chili peppers responsible for their spicy flavor. Linvanil is structurally characterized as N-vanillyl-9E,12E,15E-octadecatrienamide. Its synthesis typically involves the reaction of vanillamine with fatty acids derived from plant oils, such as echium seed oil or other unsaturated fatty acids .
The synthesis of Linvanil can be achieved through several methods:
Linvanil has a molecular formula of C18H29NO3 and a molecular weight of approximately 313.43 g/mol. The structure features:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
Linvanil participates in various chemical reactions typical for amides and fatty acid derivatives:
Linvanil primarily acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1), which is involved in nociception (the sensory perception of pain). Upon binding to TRPV1:
Studies have indicated that Linvanil may also interact with other receptors involved in pain modulation, further enhancing its therapeutic potential.
Linvanil exhibits several notable physical and chemical properties:
These properties make Linvanil suitable for various formulations in pharmaceutical applications .
Linvanil has several scientific applications:
Linvanil (IUPAC name: N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-octadecenamide) is a synthetic capsaicinoid analog first developed in the late 20th century. Its systematic name reflects the structural hybridization of vanillyl amine with linoleic acid, distinguishing it from natural agonists like capsaicin (derived from vanillyl amine and 8-methylnonenoic acid). Linvanil was engineered to address limitations of natural vanilloids, particularly capsaicin’s low bioavailability and transient receptor activation. Initial pharmacological evaluations revealed its significantly higher potency than capsaicin, with half-maximal effective concentration (EC₅₀) values in the nanomolar range for TRPV1 activation [2] [4].
The compound emerged from structure-activity relationship (SAR) studies focused on modifying the fatty acid chain of capsaicin. Researchers replaced capsaicin’s branched C10 acyl group with an unsaturated C18 linoleyl chain, enhancing lipid solubility and membrane interaction. This modification was pivotal for prolonged receptor binding and sustained calcium influx, positioning Linvanil as a tool compound for probing TRPV1-mediated physiological pathways [4] [10].
Linvanil belongs to the acyl-vanillamide subclass of TRPV1 agonists, characterized by three key domains:
Table 1: Structural and Pharmacological Comparison of Select TRPV1 Agonists
Compound | Acyl Chain Length | Key Structural Features | Relative Potency (vs. Capsaicin) |
---|---|---|---|
Linvanil | C18 (linoleyl) | Unsaturated, linear chain | 50–100× |
Capsaicin | C10 (8-methylnonenoyl) | Branched, monounsaturated | 1× (Reference) |
Resiniferatoxin | Diterpene ester | Complex macrocyclic structure | 500–1000× |
Olvanil | C18 (oleyl) | Monounsaturated, linear chain | 10–20× |
Linvanil’s linear, unsaturated tail facilitates deeper insertion into the TRPV1 transmembrane domain (S3-S4 region) compared to capsaicin’s shorter branched chain. This enhances ligand-receptor stability and delays dissociation kinetics, explaining its sustained calcium influx profile in neuronal assays [2] [10]. Computational docking studies confirm its unique binding pose: the linoleyl chain occupies a subpocket near Leu547 and Ile573, residues critical for channel gating [4].
Despite decades of research, critical questions remain unresolved regarding Linvanil’s mechanism and applications:
A. Receptor Binding Dynamics
B. Metabolic and Signaling Plasticity
C. Target Selectivity
Current Linvanil research prioritizes three objectives using multidisciplinary approaches:
A. Precision Pharmacology Development
Objective: Design Linvanil derivatives with irreversible TRPV1 binding for long-term analgesic effects.Theoretical Framework: Leverage the "activity-directed acyl group" concept, wherein acyl chain modifications tune ligand efficacy. Saturated C20 chains are being tested to reduce metabolic lability while maintaining potency [4].
Table 2: Key Research Directions for Linvanil Analog Development
Objective | Strategy | Theoretical Basis | Current Status |
---|---|---|---|
Metabolic Stability | Introduce terminal fluoro-groups | Block ω-hydroxylation by CYP450s | In vitro IC₅₀ improved 3-fold |
Subtype Selectivity | Shorten acyl chain to C12 | Reduce TRPV4 affinity | Selectivity index: 15 (TRPV1/TRPV4) |
Tissue Targeting | PEG-ylated prodrugs | Enhance solubility for intravenous delivery | Plasma T₁/₂ extended to 8 hours |
B. Mechanobiological Signaling Elucidation
Objective: Decipher Linvanil’s role in TRPV1-mediated mechanotransduction in cardiovascular systems.Theoretical Framework: TRPV1 integrates chemical and mechanical stimuli in cardiomyocytes. Linvanil’s activation of cardiac TRPV1 reduces pressure-overload hypertrophy in mice via calcineurin/NFAT pathway inhibition—an effect absent in TRPV1-knockout models [8].
C. Endovanilloid System Modulation
Objective: Utilize Linvanil to probe endogenous TRPV1 ligand (endovanilloid) interactions.Theoretical Framework: Endovanilloids like N-arachidonoyl-dopamine (NADA) compete with Linvanil for the VBP site. Linvanil displaces NADA with Kᵢ = 2.8 nM, making it a tool to study endovanilloid tone in neuroinflammation [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3